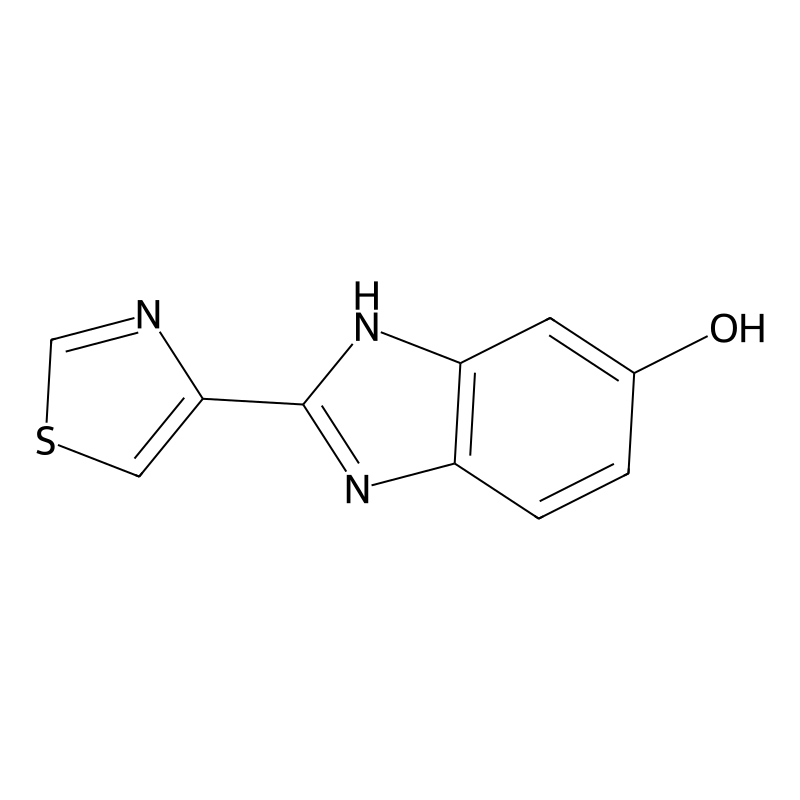

5-Hydroxythiabendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding the role of 5-OH-TBZ in thiabendazole toxicity

Studies suggest that 5-OH-TBZ may play a role in the adverse effects associated with thiabendazole, including nephrotoxicity, hepatotoxicity, and teratogenicity []. Research is ongoing to investigate the mechanisms by which 5-OH-TBZ contributes to these toxicities. One study suggests that 5-OH-TBZ can be further bioactivated by enzymes like myeloperoxidase, generating reactive intermediates that damage cells.

Development of analytical methods for 5-OH-TBZ detection

As 5-OH-TBZ is considered a potential biomarker of exposure to thiabendazole, researchers are developing accurate and sensitive methods to detect and quantify it in various matrices like blood, urine, and milk. This allows for monitoring of thiabendazole exposure in humans and animals, aiding in risk assessment and potential safety evaluations.

5-Hydroxythiabendazole is a chemical compound with the molecular formula C10H7N3OS. It is a derivative of thiabendazole, which is primarily used as an antifungal and anthelmintic agent. The compound features a thiophene ring and an imidazole moiety, contributing to its biological activities and interactions. Its structure allows for various functional modifications, making it a subject of interest in medicinal chemistry and toxicology.

The specific conditions and reagents used can vary widely depending on the desired yield and purity of the final product.

The biological activity of 5-hydroxythiabendazole is multifaceted. It exhibits antifungal properties similar to its parent compound thiabendazole, showing efficacy against various fungal pathogens. Moreover, its cytotoxic effects have been documented in different cell lines, raising concerns about its safety profile in therapeutic applications . The compound's ability to generate reactive oxygen species through enzymatic processes contributes to its biological effects, linking it to oxidative stress and potential cellular apoptosis.

5-Hydroxythiabendazole can be synthesized through several methods, including:

- Hydroxylation of Thiabendazole: This method typically involves the introduction of a hydroxyl group at the 5-position of the thiabendazole molecule using hydroxylating agents.

- Chemical Modification: Starting from thiabendazole,

5-Hydroxythiabendazole has applications in various fields:

- Pharmaceuticals: Due to its antifungal properties, it is explored for potential use in treating fungal infections.

- Toxicology: Research into its metabolic pathways helps understand drug toxicity mechanisms and the implications for human health.

- Analytical Chemistry: It serves as a reference standard in analytical methods for detecting thiabendazole and its metabolites in biological samples .

Interaction studies have highlighted the significance of 5-hydroxythiabendazole's metabolic pathways. The compound's interaction with myeloperoxidase leads to the formation of reactive intermediates that can bind covalently to cellular macromolecules, causing toxicity . Furthermore, investigations into its interactions with other drugs indicate potential for drug-drug interactions that could affect therapeutic efficacy or increase toxicity.

Several compounds are structurally or functionally similar to 5-hydroxythiabendazole. These include:

- Thiabendazole: The parent compound with broader applications but potentially less toxicity than its hydroxy derivative.

- Benzimidazoles (e.g., Albendazole): Similar antifungal and anthelmintic properties but differing mechanisms of action.

- Mebendazole: Another benzimidazole derivative used for similar therapeutic purposes but with distinct pharmacokinetics.

Comparison TableCompound Structure Type Primary Use Toxicity Profile 5-Hydroxythiabendazole Hydroxylated Thiabendazole Antifungal/Anthelmintic Higher due to reactive intermediates Thiabendazole Benzimidazole Antifungal/Anthelmintic Moderate Albendazole Benzimidazole Anthelmintic Lower Mebendazole Benzimidazole Anthelmintic Moderate

| Compound | Structure Type | Primary Use | Toxicity Profile |

|---|---|---|---|

| 5-Hydroxythiabendazole | Hydroxylated Thiabendazole | Antifungal/Anthelmintic | Higher due to reactive intermediates |

| Thiabendazole | Benzimidazole | Antifungal/Anthelmintic | Moderate |

| Albendazole | Benzimidazole | Anthelmintic | Lower |

| Mebendazole | Benzimidazole | Anthelmintic | Moderate |

5-Hydroxythiabendazole stands out due to its unique bioactivation pathway leading to increased toxicity compared to its parent compound and other related derivatives. This characteristic necessitates careful consideration in both therapeutic contexts and safety assessments.

Primary Hydroxylation and Conjugation Pathways

The biotransformation of thiabendazole to 5-hydroxythiabendazole is mediated primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in humans [6]. Hydroxylation occurs at the fifth position of the benzimidazole ring, yielding 5-OH-TBZ as the dominant metabolite [1] [3]. Following hydroxylation, phase II conjugation reactions enhance water solubility for excretion.

Glucuronidation and sulfation are the principal conjugation pathways. UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to 5-OH-TBZ, forming 5-hydroxythiabendazole-glucuronide, while sulfotransferases (SULTs) mediate sulfate conjugation [2] [5]. These conjugates are enzymatically hydrolyzed in analytical settings using β-glucuronidase and sulfatase to quantify total 5-OH-TBZ levels [2] [5]. In human urine, approximately 21–24% of orally administered TBZ is recovered as conjugated 5-OH-TBZ, underscoring the efficiency of these pathways [5].

Table 1: Key Enzymes in 5-OH-TBZ Metabolism

| Enzyme Family | Role | Subcellular Location |

|---|---|---|

| CYP1A2 | Hydroxylation of TBZ | Endoplasmic reticulum |

| UGT1A1/1A9 | Glucuronide conjugation | Microsomes |

| SULT1A1 | Sulfate conjugation | Cytosol |

Secondary and Minor Metabolic Routes (Benzimidazole Formation)

While hydroxylation dominates, secondary pathways involve modifications to the benzimidazole core. Limited evidence suggests that 5-OH-TBZ may undergo further oxidation at the thiazole ring, though these metabolites are not well-characterized in vivo [3] [4]. In livestock, trace amounts of 6-hydroxythiabendazole have been detected, indicating positional isomerism as a minor route [4].

The benzimidazole structure itself remains intact during primary metabolism, but in vitro studies propose ring cleavage under extreme pH conditions. For instance, acidic environments promote protonation of the benzimidazole nitrogen, potentially leading to degradation products [4]. However, these pathways are pharmacologically insignificant compared to conjugation.

Species-Specific Variations in Metabolic Efficiency

Metabolic efficiency of 5-OH-TBZ varies markedly across species due to differences in enzyme expression and activity:

- Humans: CYP1A2-mediated hydroxylation is rapid (elimination half-life: 2–12 hours), with high conjugative capacity [5] [6]. Urinary recovery of 5-OH-TBZ conjugates exceeds 50% in environmentally exposed populations [5].

- Ruminants: Cattle exhibit slower glucuronidation rates, necessitating acetonitrile-based extraction for optimal metabolite recovery [4]. In swine, ethyl acetate efficiently isolates 5-OH-TBZ from tissues at pH 9.0, reflecting species-specific solubility [4].

- Invertebrates: In Ancylostoma caninum larvae, 5-OH-TBZ shows no anthelmintic activity, suggesting deficient uptake or metabolic activation compared to TBZ [3].

Table 2: Interspecies Comparison of Metabolic Parameters

| Species | Primary Conjugate | Recovery Efficiency | pH Optimum |

|---|---|---|---|

| Human | Glucuronide | 70–80% | 7.0–9.0 |

| Bovine | Sulfate | 50–60% | 8.0–9.0 |

| Porcine | Glucuronide | 65–75% | 9.0 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard